molecular formula C18H22FN3 B12813898 N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine

Katalognummer: B12813898
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: NDEAIYMDNJLDDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a fluoropyridine moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the fluoropyridine moiety. The reaction conditions often include the use of solvents like ethanol and THF, and reagents such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine is unique due to its specific combination of a piperidine ring, benzyl group, and fluoropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C18H22FN3

Molekulargewicht

299.4 g/mol

IUPAC-Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoropyridin-2-amine

InChI

InChI=1S/C18H22FN3/c19-17-7-4-10-20-18(17)21-13-15-8-11-22(12-9-15)14-16-5-2-1-3-6-16/h1-7,10,15H,8-9,11-14H2,(H,20,21)

InChI-Schlüssel

NDEAIYMDNJLDDA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CNC2=C(C=CC=N2)F)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.